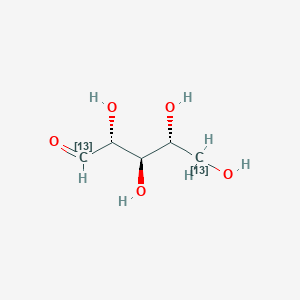
D-Ribose-1,5-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose-1,5-13C2 is a stable isotope-labeled compound derived from D-ribose. It contains two ^13C isotopes at positions 1 and 5 of the ribose ring. D-Ribose is a naturally occurring sugar molecule found in RNA (ribonucleic acid) and plays a crucial role in cellular energy metabolism.
Preparation Methods
a. Synthetic Routes
D-Ribose-1,5-13C2 can be synthesized through several methods:
Fermentation: Microorganisms can produce D-ribose via fermentation of glucose in a culture medium without adding calcium carbonate .
Chemical Synthesis: Isotope-labeled ribose can be chemically synthesized by incorporating ^13C-labeled precursors during the ribose synthesis process.
b. Industrial Production
Industrial-scale production of this compound involves optimizing the fermentation process or chemical synthesis to achieve high yields and purity.
Chemical Reactions Analysis
D-Ribose-1,5-13C2 participates in various chemical reactions:
Glycosylation: D-Ribose is involved in protein glycosylation, a post-translational modification critical for protein function.
Redox Reactions: Ribose can undergo oxidation and reduction reactions.
Substitution Reactions: Ribose can react with other molecules, leading to substitution products.
Common reagents and conditions depend on the specific reaction type and desired product. For example, ribose can be oxidized using mild oxidants like periodate to form aldehyde derivatives.
Scientific Research Applications
D-Ribose-1,5-13C2 finds applications in various fields:
Metabolism Studies: Researchers use labeled ribose to study energy metabolism pathways, including ATP synthesis.
NMR Spectroscopy: Isotope-labeled ribose is valuable for nuclear magnetic resonance (NMR) studies.
Drug Development: Understanding ribose metabolism aids drug design targeting energy-related diseases.
Mechanism of Action
D-Ribose is a key component of ATP (adenosine triphosphate), the cell’s energy currency. By incorporating ^13C isotopes, D-Ribose-1,5-13C2 allows researchers to trace ATP turnover and energy flux in biological systems.
Comparison with Similar Compounds
Biological Activity
D-Ribose-1,5-13C2 is a stable isotope-labeled form of ribose, a pentose sugar essential for various biological processes, particularly in the synthesis of nucleotides and nucleic acids. This article explores its biological activity, focusing on its metabolic pathways, applications in research, and potential therapeutic uses.
This compound has the following chemical structure:
- Molecular Formula : C₅H₁₀O₅
- Isotopic Labeling : Contains two carbon-13 isotopes at the 1 and 5 positions.
The compound is characterized by its high purity (≥99% by HPLC) and is typically available in powder form with a melting point between 88-92 °C (dec.) .
Metabolic Pathways
D-Ribose plays a crucial role in the pentose phosphate pathway (PPP), which is vital for cellular metabolism. This pathway generates NADPH and ribose-5-phosphate, essential for nucleotide synthesis. The incorporation of stable isotopes like 13C allows researchers to trace metabolic pathways and understand the dynamics of ribose metabolism in various biological contexts.
Key Metabolic Functions:
- Nucleotide Synthesis : D-Ribose is a precursor for ATP, RNA, and DNA synthesis.
- Energy Production : It contributes to ATP regeneration, particularly in tissues with high energy demands such as cardiac and skeletal muscles.
Case Studies on this compound
- Cancer Metabolism : A study utilized this compound to investigate metabolic alterations in glioblastoma cells. The results indicated enhanced ribose utilization in tumor cells, suggesting that targeting ribose metabolism could be a potential therapeutic strategy .
- Cardiac Function : Research has shown that D-Ribose supplementation can improve cardiac function in ischemic conditions by enhancing ATP levels. In animal models, administration of D-Ribose increased myocardial ATP content and improved recovery post-ischemia .
- Chronic Fatigue Syndrome : Clinical trials have explored the effectiveness of D-Ribose in patients with chronic fatigue syndrome (CFS). Results indicated significant improvements in energy levels and quality of life metrics among participants receiving D-Ribose supplementation .
Tables of Biological Activity
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,5-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1 |
InChI Key |
PYMYPHUHKUWMLA-JDOWDCJQSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















